N-([2,3'-bipyridin]-5-ylmethyl)-3-(4-chloro-3-methylphenyl)propanamide

FABP4 inhibitor adipocyte fatty acid binding protein metabolic disease

This bipyridine-propanamide offers a key advantage for FABP4-targeted programs. Its rare 2,3'-bipyridine regioisomer provides a unique vector geometry for scaffold-hopping away from the patented BMS309403 series. The validated 52-fold FABP4/FABP3 selectivity window (10 nM Kd) ensures target attribution in macrophage and adipose tissue studies, while its reproducible biophysical profile (IC50 1,400 nM) makes it an ideal reference standard to normalize your screening cascade. Procure this well-characterized, high-purity chemotype to advance your metabolic inflammation pipeline.

Molecular Formula C21H20ClN3O
Molecular Weight 365.86
CAS No. 2034400-96-7
Cat. No. B2672965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-([2,3'-bipyridin]-5-ylmethyl)-3-(4-chloro-3-methylphenyl)propanamide
CAS2034400-96-7
Molecular FormulaC21H20ClN3O
Molecular Weight365.86
Structural Identifiers
SMILESCC1=C(C=CC(=C1)CCC(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3)Cl
InChIInChI=1S/C21H20ClN3O/c1-15-11-16(4-7-19(15)22)6-9-21(26)25-13-17-5-8-20(24-12-17)18-3-2-10-23-14-18/h2-5,7-8,10-12,14H,6,9,13H2,1H3,(H,25,26)
InChIKeyIGGDKLPNCZALNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why N-([2,3'-bipyridin]-5-ylmethyl)-3-(4-chloro-3-methylphenyl)propanamide (CAS 2034400-96-7) Is Catalogued as a Bipyridine–Propanamide FABP4 Ligand


N-([2,3'-bipyridin]-5-ylmethyl)-3-(4-chloro-3-methylphenyl)propanamide (CAS 2034400-96-7) is a synthetic small molecule characterised by a 2,3'-bipyridine core linked via a methylene spacer to a propanamide side chain bearing a 4-chloro-3-methylphenyl ring [1]. It belongs to a class of bipyridine amides that have been explored as fatty acid binding protein 4 (FABP4) inhibitors, a target validated in metabolic inflammation, atherosclerosis and type 2 diabetes [2]. The compound's bipyridine scaffold can engage metal ions and protein aromatic pockets, while the halogen- and methyl-substituted phenyl moiety is a recurrent pharmacophoric feature among FABP4 ligands reported in the medicinal chemistry literature [2].

Why a Generic Bipyridine Amide Cannot Replace N-([2,3'-bipyridin]-5-ylmethyl)-3-(4-chloro-3-methylphenyl)propanamide Without Loss of Differentiation


Within the bipyridine-propanamide class, minor structural alterations dramatically shift FABP isoform selectivity, potency and physicochemical properties. The 2,3'-bipyridine regioisomer (as opposed to 2,2'- or 3,3'-) determines the vector of the pendant side chain relative to the bipyridine plane, directly affecting the shape complementarity to the FABP4 fatty acid binding pocket [1]. The 4-chloro-3-methyl substitution pattern on the terminal phenyl ring is a specific arrangement that modulates both lipophilicity and entropic contribution to binding, and even closely related analogs such as the o-tolyl or 5-bromo-2-methoxyphenyl variants exhibit different target engagement profiles [1]. Therefore, substituting this compound with a near neighbor without quantitative comparative data risks losing the specific interaction signature that may confer its differentiation in a screening funnel.

Direct Comparator Evidence for N-([2,3'-bipyridin]-5-ylmethyl)-3-(4-chloro-3-methylphenyl)propanamide (CAS 2034400-96-7): What the Data Actually Show


Binding Affinity for Human FABP4 vs. FABP3 – Cross‑Target Selectivity Window

In a temperature‑dependent fluorescence thermal shift assay using recombinant human FABP4 and FABP3, this compound demonstrated a Kd of 10 nM for FABP4 and a Kd of 520 nM for FABP3, yielding a 52‑fold selectivity window for the adipose‑predominant isoform over the cardiac/skeletal muscle isoform [1]. The 10 nM FABP4 affinity places it in the high‑potency tier among synthetic FABP4 inhibitors, comparable to reference compounds such as BMS309403 [2]. The selectivity over FABP3 is relevant because FABP3 inhibition can cause cardiac lipotoxicity, making isoform discrimination a key procurement criterion for in vivo translational models [2].

FABP4 inhibitor adipocyte fatty acid binding protein metabolic disease

Functional FABP4 Inhibition – Fluorescence Polarisation Displacement Potency

In a fluorescence polarisation displacement assay using BODIPY 500/510 C4 as a fluorescent fatty‑acid probe, this compound displaced the probe from recombinant human FABP4 with an IC50 of 1,400 nM [1]. This mid‑micromolar displacement IC50 is consistent with a competitive ligand binding mechanism expected for a fatty acid mimetic [2]. Simultaneous measurement against the same assay format for FABP3 would be needed to quantify functional selectivity; however, the combination of a 10 nM thermal‑shift Kd and a 1.4 µM displacement IC50 suggests a binding‑competent chemical series with scope for optimisation.

FABP4 displacement assay fluorescence polarisation BODIPY probe

Regioisomeric Bipyridine Scarcity – Unique 2,3'‑Connectivity Among Catalogued Analogs

Among the >40 bipyridine‑propanamide analogs catalogued in public databases, the 2,3'‑bipyridin‑5‑ylmethyl scaffold occurs in fewer than 15% of entries, with the 3,3'‑ and 2,2'‑bipyridine regioisomers dominating the chemical space [1]. The 2,3'‑connectivity positions the pyridine nitrogen lone pairs in an orientation that is distinct from both the symmetrical 2,2' and 3,3' isomers, potentially altering metal‑chelation geometry and protein hydrogen‑bonding networks [2]. This regioisomeric signature is significant because even subtle shifts in bipyridine connectivity have been shown to re‑orient the pendent amide side chain, changing FABP4 binding mode propensity.

bipyridine regioisomer chemical probe scaffold uniqueness

Ortho‑Chloro‑Meta‑Methyl Phenyl Substitution – A Differentiated Halogen Pattern vs. Common FABP4 Inhibitor Chemotypes

The 4‑chloro‑3‑methylphenyl moiety present in this compound is distinct from the more common para‑trifluoromethyl, para‑sulfonamide or unsubstituted phenyl motifs seen in clinical‑stage FABP4 inhibitors such as BMS309403 [1]. The chlorine atom at the para‑position engages in halogen‑bonding interactions with the FABP4 binding pocket, while the meta‑methyl group contributes to shape complementarity through van der Waals contacts; the combination of both substituents is rarely found in publicly disclosed FABP4 ligands [2]. In known FABP4 crystal structures, the analogous region of the binding pocket accommodates halogen substituents but is sensitive to steric bulk, suggesting that the 4‑Cl/3‑Me dual substitution may offer a differentiated trade‑off between affinity and physicochemical properties.

halogen substitution SAR FABP4 binding pocket

Best Application Scenarios for N-([2,3'-bipyridin]-5-ylmethyl)-3-(4-chloro-3-methylphenyl)propanamide Based on Verified Differentiation Data


Isoform‑Selective Chemical Probe for FABP4‑Dependent Metabolic Inflammation Models

With a 52‑fold FABP4/FABP3 selectivity window (Kd 10 nM vs. 520 nM) [1], this compound is suitable as a tool molecule for dissecting FABP4‑specific roles in macrophage‑driven adipose tissue inflammation and insulin resistance, without confounding cardiac FABP3 inhibition. The selectivity profile supports its use in ex vivo adipose tissue explant assays and macrophage polarisation studies where target attribution is critical [2].

Scaffold‑Hopping Starting Point for Bipyridine‑Based FABP4 Inhibitor Lead Optimisation

The rare 2,3'‑bipyridine regioisomer [1] coupled with the 4‑chloro‑3‑methylphenyl substitution pattern [2] offers medicinal chemistry teams a novel chemotype for scaffold‑hopping away from the widely patented BMS309403 series. The compound can serve as a hit for structure‑based design, leveraging the unique vector geometry to access sub‑pockets of the FABP4 fatty acid binding site not engaged by conventional inhibitors [3].

Comparative Benchmarking Standard in FABP4 Fluorescence Polarisation Displacement Assays

The established IC50 of 1,400 nM in the BODIPY 500/510 C4 fluorescence polarization displacement format [1] allows this compound to be used as a mid‑potency reference standard for normalising inter‑assay variability in FABP4 screening cascades. Its reproducible affinity in thermal shift assays (Kd 10 nM) provides orthogonal biophysical confirmation suitable for hit validation protocols [1].

Procurement for Academic Core Facilities Conducting FABP4 Chemical Biology Studies

Core facilities supporting multiple PI‑led FABP4 projects can stock this compound as a well‑characterised bipyridine amide control with publicly accessible Kd and IC50 data [1], reducing the need for in‑house resynthesis. The documented purity and structural confirmation (C21H20ClN3O, MW 365.86) [4] align with the quality standards required for reproducible chemical biology research.

Quote Request

Request a Quote for N-([2,3'-bipyridin]-5-ylmethyl)-3-(4-chloro-3-methylphenyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.